molecular formula C25H26N2O2 B12682283 N-[2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-(phenylmethyl)acetamide CAS No. 93841-55-5

N-[2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-(phenylmethyl)acetamide

Cat. No.: B12682283
CAS No.: 93841-55-5
M. Wt: 386.5 g/mol
InChI Key: IIJIFXSCYADHHB-UHFFFAOYSA-N
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Description

N-[2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-(phenylmethyl)acetamide is a complex organic compound with the molecular formula C25H26N2O2. It is known for its unique structure, which includes a carbazole moiety, a methoxy group, and an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-(phenylmethyl)acetamide typically involves several steps:

    Formation of the Carbazole Core: The initial step involves the synthesis of the carbazole core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Acetamide Moiety: The acetamide group is attached through acylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Final Coupling: The final step involves coupling the carbazole derivative with the phenylmethyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-(phenylmethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-(phenylmethyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-(phenylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-(phenylmethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

93841-55-5

Molecular Formula

C25H26N2O2

Molecular Weight

386.5 g/mol

IUPAC Name

N-benzyl-N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]acetamide

InChI

InChI=1S/C25H26N2O2/c1-17-20(13-14-27(18(2)28)16-19-7-5-4-6-8-19)9-11-22-23-15-21(29-3)10-12-24(23)26-25(17)22/h4-12,15,26H,13-14,16H2,1-3H3

InChI Key

IIJIFXSCYADHHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC3=C2C=C(C=C3)OC)CCN(CC4=CC=CC=C4)C(=O)C

Origin of Product

United States

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